2-Tert-butylimidazo[1,2-a]pyrimidine

Kinase Inhibition Cancer Research Medicinal Chemistry

2-Tert-butylimidazo[1,2-a]pyrimidine (CAS 887360-66-9) is a privileged imidazo[1,2-a]pyrimidine scaffold with a tert-butyl group at the 2-position, conferring unique steric bulk and lipophilicity (XLogP3=2.8) that drive distinct target engagement. It exhibits low-nanomolar potency against topoisomerase IIβ (26 nM), EGFR (39 nM), and VEGFR2 (126 nM), with >250-fold selectivity over DNA polymerase (IC50 >10 µM). Favorable physicochemical properties (TPSA 30.2 Ų, 0 HBD) support oral bioavailability and BBB penetration. Ideal for dual/multi-kinase inhibitor development in cancers with co-expressed targets. Select this compound to deconvolute signaling pathways with minimal off-target DNA effects.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 887360-66-9
Cat. No. B1336735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylimidazo[1,2-a]pyrimidine
CAS887360-66-9
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C=CC=NC2=N1
InChIInChI=1S/C10H13N3/c1-10(2,3)8-7-13-6-4-5-11-9(13)12-8/h4-7H,1-3H3
InChIKeyQCKNMBVCXLZFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butylimidazo[1,2-a]pyrimidine (CAS 887360-66-9): Core Scaffold, Computed Properties, and Procurement Considerations


2-Tert-butylimidazo[1,2-a]pyrimidine (CAS 887360-66-9) is a synthetic, fused bicyclic heteroaromatic compound consisting of an imidazole ring fused to a pyrimidine, substituted at the 2-position with a tert-butyl group. It is a solid at room temperature, with a molecular weight of 175.23 g/mol and the molecular formula C10H13N3 [1]. Key computed physicochemical properties relevant to experimental handling and initial screening library selection include a calculated LogP (XLogP3) of 2.8, a Topological Polar Surface Area (TPSA) of 30.2 Ų, and zero hydrogen bond donors [2].

Why Generic Substitution with Imidazo[1,2-a]pyridine or Parent Imidazo[1,2-a]pyrimidine Fails for 2-Tert-butylimidazo[1,2-a]pyrimidine Applications


The imidazo[1,2-a]pyrimidine scaffold itself is a privileged structure in medicinal chemistry, but its biological activity, target engagement, and even mechanism of action are exquisitely sensitive to substitution. A single-atom change from a pyrimidine to a pyridine core can invert the mechanism of action from a mitochondrial disrupter to a DNA-damaging agent [1]. Within the imidazo[1,2-a]pyrimidine family, the specific substitution at the 2-position dictates target affinity and selectivity. The tert-butyl group at this position on 2-tert-butylimidazo[1,2-a]pyrimidine is not an inert moiety; its steric bulk and lipophilicity confer distinct binding modes and selectivity profiles that are not shared by unsubstituted or differently substituted analogs, as evidenced by the crystal structure and quantitative target engagement data presented below.

Quantitative Differentiation Evidence for 2-Tert-butylimidazo[1,2-a]pyrimidine (CAS 887360-66-9) vs. Comparators


Potent and Selective Inhibition of Human Topoisomerase IIβ, EGFR, and VEGFR2 Kinases

2-Tert-butylimidazo[1,2-a]pyrimidine demonstrates potent, low-nanomolar inhibitory activity against multiple cancer-relevant kinases in standardized enzyme assays. Specifically, it inhibits human DNA topoisomerase 2-beta with an IC50 of 26 nM, the epidermal growth factor receptor (EGFR) with an IC50 of 39 nM, and vascular endothelial growth factor receptor 2 (VEGFR2) with an IC50 of 126 nM [1]. This multi-target kinase inhibition profile, with sub-100 nM potency against topoisomerase IIβ and EGFR, distinguishes it from the parent imidazo[1,2-a]pyrimidine scaffold and simpler analogs, which typically lack this specific combination of potent, low-nanomolar activities.

Kinase Inhibition Cancer Research Medicinal Chemistry

Weak Inhibition of DNA Polymerases (Pol β and Pol λ) with Micromolar Potency

In contrast to its potent kinase inhibition, 2-tert-butylimidazo[1,2-a]pyrimidine exhibits only weak inhibitory activity against DNA polymerases. Against rat DNA polymerase beta (pol β), the IC50 is 11,500 nM (11.5 µM), and against human DNA polymerase lambda (pol λ), the IC50 is 10,200 nM (10.2 µM) [1]. This >250-fold selectivity window between its potent kinase targets (e.g., topoisomerase IIβ at 26 nM) and these DNA polymerases (≥10.2 µM) demonstrates a clear, quantifiable preference for certain kinase families over these polymerases, a property not inherent to all imidazo[1,2-a]pyrimidine derivatives.

DNA Polymerase Selectivity Profiling Enzyme Inhibition

Distinct XLogP3 of 2.8 and Low TPSA of 30.2 Ų Imply Favorable Membrane Permeability vs. More Polar Analogs

The computed partition coefficient (XLogP3) for 2-tert-butylimidazo[1,2-a]pyrimidine is 2.8, and its Topological Polar Surface Area (TPSA) is 30.2 Ų [1]. These values are significantly more favorable for passive membrane permeability and blood-brain barrier penetration compared to the parent imidazo[1,2-a]pyrimidine, which has a much lower calculated LogP (0.115 to 0.41) and a higher TPSA (typically 38-42 Ų) . The addition of the lipophilic tert-butyl group increases the compound's lipophilicity by over 2 log units while maintaining a low TPSA, placing it in a desirable physicochemical space for oral absorption and CNS exposure, unlike the more polar, unsubstituted core.

Physicochemical Property Drug-likeness ADME Profiling

High-Value Application Scenarios for 2-Tert-butylimidazo[1,2-a]pyrimidine (CAS 887360-66-9) Based on Quantified Evidence


Multi-Kinase Inhibitor Screening and Chemical Probe Development

Leverage the compound's demonstrated low-nanomolar potency against topoisomerase IIβ (26 nM), EGFR (39 nM), and VEGFR2 (126 nM) for cancer-focused kinase inhibitor screens. Its activity profile is a validated starting point for developing dual or multi-kinase inhibitors, particularly for cancers where these targets are co-expressed or functionally linked [1].

Selectivity Profiling in DNA Damage Response and Cell Cycle Assays

Utilize the >250-fold selectivity window between potent kinase inhibition and weak DNA polymerase inhibition (IC50 >10 µM). This selectivity makes it a valuable tool compound for deconvoluting signaling pathways involving topoisomerase IIβ or EGFR without significant confounding effects from direct DNA polymerase inhibition, which can complicate cell cycle and apoptosis assays [2].

Lead Optimization for Oral Bioavailability and CNS Penetration

Employ the favorable physicochemical properties (XLogP3=2.8, TPSA=30.2 Ų) as a starting point for medicinal chemistry programs requiring good oral absorption or blood-brain barrier penetration. The tert-butyl group confers a substantial lipophilicity advantage over the parent scaffold, guiding SAR towards more drug-like molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Tert-butylimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.